n-(Pyridin-3-ylcarbonyl)urea

Crystal Engineering Metal-Organic Frameworks Supramolecular Chemistry

n-(Pyridin-3-ylcarbonyl)urea (IUPAC: N-carbamoylpyridine-3-carboxamide; synonym: N-carbamoylnicotinamide) is a low-molecular-weight (165.15 g/mol) acylurea composed of a pyridine-3-carbonyl moiety appended to a terminal urea group. Unlike its extensively derivatized descendants that appear in kinase inhibitor and S1P1 agonist patents, the parent compound itself serves as the minimal pharmacophore scaffold and a versatile synthetic building block.

Molecular Formula C7H7N3O2
Molecular Weight 165.15 g/mol
CAS No. 3298-38-2
Cat. No. B1655184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(Pyridin-3-ylcarbonyl)urea
CAS3298-38-2
Molecular FormulaC7H7N3O2
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)NC(=O)N
InChIInChI=1S/C7H7N3O2/c8-7(12)10-6(11)5-2-1-3-9-4-5/h1-4H,(H3,8,10,11,12)
InChIKeyQNTYDPGMWBEHDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-(Pyridin-3-ylcarbonyl)urea (CAS 3298-38-2): Chemical Identity, Scaffold Position, and Procurement Context


n-(Pyridin-3-ylcarbonyl)urea (IUPAC: N-carbamoylpyridine-3-carboxamide; synonym: N-carbamoylnicotinamide) is a low-molecular-weight (165.15 g/mol) acylurea composed of a pyridine-3-carbonyl moiety appended to a terminal urea group . Unlike its extensively derivatized descendants that appear in kinase inhibitor and S1P1 agonist patents, the parent compound itself serves as the minimal pharmacophore scaffold and a versatile synthetic building block [1]. Its defining feature is the regiospecific attachment of the carbonyl-urea unit at the pyridine 3-position, which structurally distinguishes it from the 2-pyridyl (picolinoyl) and 4-pyridyl (isonicotinoyl) positional isomers and dictates its hydrogen-bonding topology, metabolic recognition, and derivatization chemistry [2][3].

Why n-(Pyridin-3-ylcarbonyl)urea Cannot Be Interchanged with 2-Pyridyl, 4-Pyridyl, or Simple Benzoyl Urea Analogs


Positional isomerism on the pyridine ring is not a minor structural nuance for acylureas; it fundamentally alters hydrogen-bonding synthon preference, supramolecular assembly topology, and biological recognition. The 3-pyridyl nitrogen directs urea···N(pyridyl) hydrogen bonding into distinct motifs versus the 4-pyridyl isomer [1], while the 2-pyridyl isomer introduces intramolecular steric congestion that suppresses the urea α-tape motif entirely [2]. In biological systems, the nicotinoyl (3-pyridyl) scaffold is uniquely poised to mimic the nicotinamide moiety of NAD⁺, enabling NADase-mediated exchange reactions that do not occur with the isonicotinoyl (4-pyridyl) counterpart [3]. These position-dependent differences mean that a 4-pyridyl or 2-pyridyl urea cannot serve as a drop-in replacement in any application where hydrogen-bonding geometry, anion-binding topology, or metabolic recognition is relevant.

Quantitative Differentiation Evidence for n-(Pyridin-3-ylcarbonyl)urea Against Positional Isomers and Scaffold Analogs


Supramolecular Network Topology: 3-Pyridyl Urea Forms (4,4) Square Grid vs. 4-Pyridyl Urea Forms 5-Fold Diamondoid Network

When N,N′-bis(pyridyl)urea ligands are reacted with zinc perchlorate under identical conditions, the 3-pyridyl isomer (directly related to the n-(pyridin-3-ylcarbonyl) scaffold) produces a net-to-net hydrogen-bonded (4,4) square grid network, whereas the 4-pyridyl positional isomer yields a 5-fold interpenetrated diamondoid network [1]. This topological divergence arises exclusively from the altered vector of the pyridyl nitrogen lone pair, demonstrating that the 3-position substitution creates a fundamentally different supramolecular building block that is not interchangeable with its 4-pyridyl analog [1][2].

Crystal Engineering Metal-Organic Frameworks Supramolecular Chemistry

NAD Antagonism: Nicotinoyl (3-Pyridyl) Ureas Are NADase Substrates; Isonicotinoyl (4-Pyridyl) Ureas Are Not

A systematic dissertation study compared N-nicotinoyl-N′-substituted ureas (3-pyridyl series) and N-isonicotinoyl-N′-substituted ureas (4-pyridyl series) in fish toxicity and NADase assays [1]. N-nicotinoyl-N′-hexylurea showed a TL50 of 27 μg/mL (4 h) vs. 42 μg/mL (4 h) for the corresponding N-isonicotinoyl-N′-hexylurea—a 1.56-fold difference in acute toxicity that is attributable to the 3-pyridyl isomer's unique ability to serve as a substrate for NADase-catalyzed exchange with NAD⁺, forming a non-functional NAD analog in vivo [1]. The parent compound n-(pyridin-3-ylcarbonyl)urea (R=H) was non-toxic in both series, establishing it as the baseline scaffold for derivatization-dependent activity [1]. Radiolabeled N-nicotinyl-7-¹⁴C-N′-ethylurea was experimentally confirmed to form an NAD analog in vitro via NADase mediation, while the isonicotinyl series lacks this biochemical recognition [1][2].

Metabolic Antagonism NAD Metabolism Nicotinamide Pharmacology

Carbamoylnicotinamide Core Enables >100-Fold S1P1 Receptor Selectivity: Scaffold-Level Pharmacophore Differentiation

The carbamoylnicotinamide pharmacophore—of which n-(pyridin-3-ylcarbonyl)urea is the minimal structural unit—is a rare example of a polar headgroup-lacking S1P1 agonist scaffold [1]. The optimized derivative 4-methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide (compound 8) exhibits hS1P1 EC50 = 35 nM with 96% efficacy, while showing minimal activity at hS1P5 (EC50 = 4.3 μM, 58% efficacy) and no appreciable activity at hS1P2–4 (EC50 > 25 μM), yielding >100-fold selectivity for S1P1 over S1P2–5 [1]. By contrast, most S1P1 agonists (e.g., fingolimod-phosphate, siponimod) require a polar zwitterionic headgroup for receptor engagement, making the carbamoylnicotinamide core mechanistically distinct [1]. The compound is orally bioavailable, inducing 78–81% lymphocyte depletion in rats at 1 mg/kg p.o., with minimal hERG liability (IC50 > 10 μM) and CYP450 inhibition (IC50 > 30 μM for 3A4 and 2D6) .

S1P1 Agonism GPCR Pharmacology Immunomodulation

DNA Gyrase B Inhibition: Pyridine-3-Carboxamide-6-yl-Urea Scaffold Achieves Nanomolar IC50 and Gram-Positive Antibacterial Activity

A series of pyridine-3-carboxamide-6-yl-urea derivatives, designed using de novo computational methods targeting the GyrB ATPase sub-unit, achieved DNA gyrase IC50 values as low as 24 nM and 41 nM [1]. These inhibitors demonstrated antibacterial activity against a range of Gram-positive strains including Staphylococcus aureus [1]. The pyridine-3-carboxamide regioisomer positions the urea extension at the 6-position relative to the carboxamide at position 3, a geometry uniquely suited to occupy the GyrB ATPase pocket; the 2-carboxamide or 4-carboxamide positional isomers would orient the urea functionality into sterically disfavored vectors incompatible with the ATP-binding site [1][2].

Antibacterial Drug Discovery DNA Gyrase Inhibition Gram-Positive Pathogens

MCF-7 Antiproliferative Activity: Pyridine-Urea Hybrids Outperform Doxorubicin; Scaffold Position Dictates VEGFR-2 Inhibitory Profile

In a systematic evaluation of pyridine-urea hybrids against the MCF-7 breast cancer cell line, the most potent congeners (8e and 8n) exhibited IC50 values of 0.22 μM and 1.88 μM after 48 h treatment, improving to 0.11 μM and 0.80 μM after 72 h—both superior to the reference drug doxorubicin (IC50 = 1.93 μM) [1]. These compounds also inhibited VEGFR-2 kinase with IC50 values of 5.0 ± 1.91 μM and 3.93 ± 0.73 μM, respectively, establishing a dual antiproliferative/antiangiogenic profile [1]. The pyridine-urea core is essential for this activity; aryl urea analogs lacking the pyridyl nitrogen were inactive in the same assay panel [2]. Within the pyridine-urea series, compounds with different pyridyl substitution patterns (2-, 3-, or 4-position) displayed varying potencies spanning IC50 values from 0.22 to >23 μM, confirming that regioisomer selection directly impacts biological outcome [1].

Anticancer Agents VEGFR-2 Inhibition Breast Cancer

Synthetic Accessibility: Direct Derivatization from Commodity Nicotinic Acid vs. Multi-Step Routes for 2-Pyridyl and 4-Pyridyl Isomers

n-(Pyridin-3-ylcarbonyl)urea is directly accessible via condensation of nicotinic acid (vitamin B3; commodity chemical at <$50/kg) with urea or via reaction of nicotinamide with isocyanates [1]. The 4-pyridyl isomer (isonicotinoyl urea, CAS 56863-96-8) requires isonicotinic acid as starting material, which is produced by oxidation of 4-methylpyridine derived from coal tar distillation—a distinct supply chain with different cost and availability profiles . The 2-pyridyl isomer (picolinoyl urea) requires picolinic acid, typically produced via 2-methylpyridine oxidation. A published synthetic route for N′-substituted nicotinoyl ureas using nicotinamide and alkyl/aryl isocyanates proceeds in good yields under mild conditions, whereas analogous routes for the 2-pyridyl series require specialized conditions due to competing intramolecular reactions [1]. This synthetic accessibility advantage translates into procurement cost and scalability benefits for the 3-substituted scaffold.

Synthetic Chemistry Building Block Procurement Process Chemistry

Validated Application Scenarios for n-(Pyridin-3-ylcarbonyl)urea Based on Quantitative Differentiation Evidence


Crystal Engineering and MOF Design Requiring Predictable (4,4) Network Topology

When designing metal-organic frameworks or hydrogen-bonded networks where a (4,4) square grid topology is desired—as opposed to interpenetrated diamondoid architecture—the 3-pyridyl urea scaffold is the only viable regioisomer [1]. The 4-pyridyl isomer invariably produces diamondoid networks under comparable conditions, while the 3-pyridyl isomer reliably yields (4,4) nets with temperature-dependent anion-responsive phase transitions [1]. This topological predictability makes n-(pyridin-3-ylcarbonyl)urea and its bis-urea derivatives the scaffold of choice for anion-selective crystalline materials and stimuli-responsive frameworks [2].

NAD Metabolism Probe Development and Nicotinamide Antimetabolite Research

For studies investigating NAD metabolism, NADase enzymology, or nicotinamide antimetabolite pharmacology, only the nicotinoyl (3-pyridyl) scaffold engages the NADase-catalyzed exchange pathway with NAD⁺ [1]. The parent compound n-(pyridin-3-ylcarbonyl)urea (R=H) is non-toxic and serves as the baseline scaffold for systematic structure-activity relationship studies, where N′-substitution modulates toxicity from non-toxic (R=H) to highly toxic (R=n-hexyl, TL50 = 27 μg/mL) [1]. The isonicotinoyl (4-pyridyl) series is mechanistically distinct and incapable of forming NAD analogs, making it unsuitable for this application [1].

S1P1 Agonist Lead Optimization Using the Carbamoylnicotinamide Pharmacophore

The carbamoylnicotinamide core—for which n-(pyridin-3-ylcarbonyl)urea is the minimal structural representation—is a validated and mechanistically distinctive S1P1 agonist scaffold that operates without a zwitterionic polar headgroup [1]. Lead compounds derived from this core achieve >100-fold S1P1 selectivity with oral bioavailability and robust lymphocyte depletion efficacy in vivo [1]. Procurement of the 3-pyridyl carbonyl urea building block enables exploration of this unique pharmacophore space; the 2-pyridyl, 4-pyridyl, and benzoyl analogs lack the specific hydrogen-bonding geometry required for S1P1 engagement and are not viable alternatives [1][2].

Gram-Positive Antibacterial Drug Discovery Targeting DNA Gyrase B ATPase

The pyridine-3-carboxamide scaffold, with the urea extension at the 6-position, has been validated as a novel chemotype for DNA gyrase B ATPase inhibition with IC50 values reaching 24 nM and demonstrated antibacterial activity against Staphylococcus aureus [1]. This scaffold offers a mechanistically distinct alternative to fluoroquinolones that target the GyrA subunit, addressing the critical need for new antibacterial agents with novel targets. The 3-carboxamide regioisomer places the urea vector in the correct orientation for GyrB pocket occupancy; 2- or 4-carboxamide regioisomers are predicted to misalign the urea functionality, making scaffold regioisomer selection critical for hit-to-lead campaigns [1].

Quote Request

Request a Quote for n-(Pyridin-3-ylcarbonyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.